4-Chloro-7-ethoxyquinazolin-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxyquinazolin-6-ol typically involves the chlorination of a quinazoline precursor. One common method includes the reaction of 6-hydroxy-7-ethoxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-ethoxyquinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Scientific Research Applications
4-Chloro-7-ethoxyquinazolin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-ethoxyquinazolin-6-ol involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Another quinazoline derivative with similar chemical properties.
7-Methoxy-4-(phenylamino)quinazolin-6-yl derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
4-Chloro-7-ethoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and chloro group at the 4-position contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-chloro-7-ethoxyquinazolin-6-ol |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3 |
InChI Key |
GAHPWFQKXYWOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
Origin of Product |
United States |
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